molecular formula C20H24N4O2 B1392492 Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate CAS No. 1242974-44-2

Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate

Cat. No. B1392492
CAS RN: 1242974-44-2
M. Wt: 352.4 g/mol
InChI Key: JFSQDZMRYAWTDP-UHFFFAOYSA-N
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Description

“Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate” is a chemical compound with the molecular formula C20H24N4O2 . It belongs to an extensive class of compounds known as piperazine derivatives, which have numerous neuropharmacological activities . Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives, a related class of compounds, have shown significant BTK inhibition potency .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate” consists of a pyrrolo[1,2-a]quinoxalin-4-ylpiperazine core with a tert-butyl carboxylate group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

“Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate” has a molecular weight of 352.4 g/mol. More detailed physical and chemical properties can be found in various chemical databases .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Quinoxaline-3-carboxylates, including tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate, are key structural motifs in bioactive natural products and synthetic drugs. A metal-free synthesis method for these compounds has been developed, using K2S2O8 as an oxidant under metal- and base-free conditions, indicating potential for eco-friendly and efficient production of these compounds (Xie et al., 2019).

Chemical Properties and Reactions

  • This compound is part of a series of compounds that bind with high affinity to the GABAA/benzodiazepine receptor, demonstrating a range of intrinsic efficacies as measured by [35S]TBPS binding ratios. This highlights its potential use in research related to neurotransmitter receptors and nervous system functioning (Tenbrink et al., 1994).

Potential Applications in Medicinal Chemistry

  • In medicinal chemistry, pyrrolo[1,2-a]quinoxaline derivatives, including the tert-butyl variant, have shown promise as antileishmanial agents, indicating their potential in the treatment of parasitic infections (Guillon et al., 2007).
  • Additionally, new pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives were synthesized and showed antimycobacterial activity against Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment (Guillon et al., 2004).

Biochemical and Pharmacological Research

  • Substituted pyrrolo[1,2-a]quinoxaline derivatives have been investigated as inhibitors of the human protein kinase CK2, a potential drug target for diseases including inflammatory disorders and cancer. This research positions these compounds as significant in the development of new therapeutic agents (Guillon et al., 2013).

Future Directions

The future directions for “Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate” and related compounds could involve further exploration of their neuropharmacological activities and BTK inhibition potency . These compounds could have significant implications in the treatment of various diseases.

properties

IUPAC Name

tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-20(2,3)26-19(25)23-13-11-22(12-14-23)18-17-9-6-10-24(17)16-8-5-4-7-15(16)21-18/h4-10H,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSQDZMRYAWTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N4C2=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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